(3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride
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Overview
Description
(3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride: is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (3R)-3-Amino-4,4,4-trifluorobutan-1-ol.
Reaction with Hydrochloric Acid: The precursor is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium at room temperature to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.
Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the amino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Azides, thiols derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral Resolution: Employed in the resolution of racemic mixtures due to its chiral nature.
Biology:
Enzyme Inhibition Studies: Utilized in studying enzyme mechanisms and inhibition due to its structural features.
Medicine:
Drug Development: Acts as a building block in the synthesis of potential drug candidates, especially those targeting neurological disorders.
Industry:
Material Science: Used in the development of fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, further stabilizing its interaction with the target.
Comparison with Similar Compounds
- (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride
- (3R)-3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride
- (3R)-3-Amino-4,4,4-trifluorobutanamide hydrochloride
Uniqueness:
- Structural Features: The presence of both an amino group and a hydroxyl group on the same carbon atom makes (3R)-3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride unique compared to its analogs.
- Reactivity: The combination of these functional groups allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3R)-3-amino-4,4,4-trifluorobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3(8)1-2-9;/h3,9H,1-2,8H2;1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAPSDJOBAOKER-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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